(1-benzylpyrrolidin-3-yl)methyl methanesulfonate
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Overview
Description
(1-benzylpyrrolidin-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further linked to a methanesulfonate group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzylpyrrolidin-3-yl)methyl methanesulfonate typically involves the reaction of (1-benzylpyrrolidin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
(1-benzylpyrrolidin-3-yl)methanol+methanesulfonyl chloride→(1-benzylpyrrolidin-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and temperature control, as well as the use of automated systems for the addition of reagents.
Chemical Reactions Analysis
Types of Reactions
(1-benzylpyrrolidin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The benzyl group can be reduced under specific conditions to yield different products.
Oxidation: The pyrrolidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Reduction: Products include the corresponding benzyl alcohol.
Oxidation: Products include N-oxides of the pyrrolidine ring.
Scientific Research Applications
(1-benzylpyrrolidin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-benzylpyrrolidin-3-yl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group serves as a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the pyrrolidine ring. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
- (1-benzylpyrrolidin-3-yl)methyl chloride
- (1-benzylpyrrolidin-3-yl)methyl bromide
- (1-benzylpyrrolidin-3-yl)methyl iodide
Uniqueness
(1-benzylpyrrolidin-3-yl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, allowing for a wider range of synthetic applications.
Properties
IUPAC Name |
(1-benzylpyrrolidin-3-yl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)17-11-13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVLWYBGMRAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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